molecular formula C12H17FN2O B5109410 N-[3-(dimethylamino)propyl]-4-fluorobenzamide

N-[3-(dimethylamino)propyl]-4-fluorobenzamide

Cat. No. B5109410
M. Wt: 224.27 g/mol
InChI Key: LGHONIWXOVCQRX-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-fluorobenzamide, also known as DFMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFMT is a fluorinated derivative of benzamide and is commonly used as a pharmacological tool in the field of neuroscience.

Mechanism of Action

N-[3-(dimethylamino)propyl]-4-fluorobenzamide works by selectively inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an increase in neurotransmitter signaling and can result in various physiological and behavioral effects. N-[3-(dimethylamino)propyl]-4-fluorobenzamide has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-4-fluorobenzamide has been shown to have various biochemical and physiological effects, including increased dopamine, norepinephrine, and serotonin signaling, increased locomotor activity, and increased cardiovascular function. N-[3-(dimethylamino)propyl]-4-fluorobenzamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)propyl]-4-fluorobenzamide has several advantages as a pharmacological tool in scientific research, including its high selectivity for dopamine, norepinephrine, and serotonin uptake transporters, and its ability to cross the blood-brain barrier. However, N-[3-(dimethylamino)propyl]-4-fluorobenzamide also has several limitations, including its potential for off-target effects, its relatively short half-life, and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on N-[3-(dimethylamino)propyl]-4-fluorobenzamide, including the development of more selective and potent analogs, the investigation of the potential therapeutic applications of N-[3-(dimethylamino)propyl]-4-fluorobenzamide in the treatment of mood disorders, and the exploration of the role of N-[3-(dimethylamino)propyl]-4-fluorobenzamide in the regulation of other physiological processes, such as appetite and sleep. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(dimethylamino)propyl]-4-fluorobenzamide and to determine its safety and efficacy in humans.

Synthesis Methods

N-[3-(dimethylamino)propyl]-4-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 3-dimethylaminopropyl chloride, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained through a purification process using column chromatography. The synthesis of N-[3-(dimethylamino)propyl]-4-fluorobenzamide is relatively straightforward and can be performed in a laboratory setting using standard techniques.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-fluorobenzamide has been widely used in scientific research as a pharmacological tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. N-[3-(dimethylamino)propyl]-4-fluorobenzamide has also been used to study the effects of these neurotransmitters on various physiological processes, including cardiovascular function, thermoregulation, and locomotor activity.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHONIWXOVCQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]-4-fluorobenzamide

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